molecular formula C19H14N2O5 B2691933 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931717-88-3

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2691933
CAS No.: 931717-88-3
M. Wt: 350.33
InChI Key: NIWUYILGRWYBHB-UHFFFAOYSA-N
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Description

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic hybrid molecule that integrates a coumarin scaffold with a 1,2,4-oxadiazole heterocycle, designed for advanced research applications. Its primary research value lies in its potential as a highly sensitive fluorescent probe and chemosensor , where the coumarin moiety provides a strong fluorogenic signal, and the oxadiazole ring contributes to selective binding interactions with various analytes. This property makes it a compelling candidate for developing novel optical sensors and for use in bioimaging studies to track cellular processes. Furthermore, structural analogs of this compound, featuring the core coumarin-oxadiazole architecture, have demonstrated significant inhibitory activity against receptor tyrosine kinases such as VEGFR-2 , a key target in antiangiogenic cancer research. The specific 2,4-dimethoxyphenyl substitution is hypothesized to fine-tune the molecule's electronic properties and binding affinity, making it a valuable chemical tool for investigating kinase signaling pathways and for the structure-activity relationship (SAR) optimization of novel therapeutic agents. Researchers are employing this compound in pharmacological and chemical biology studies to elucidate new mechanisms of action and develop targeted interventions.

Properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c1-23-12-7-8-13(16(10-12)24-2)17-20-18(26-21-17)14-9-11-5-3-4-6-15(11)25-19(14)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWUYILGRWYBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, 2,4-dimethoxybenzohydrazide can be reacted with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

  • Coupling with Chromen-2-one: : The oxadiazole intermediate is then coupled with a chromen-2-one derivative. This can be achieved through a condensation reaction, often facilitated by a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Table 1: Key Oxadiazole Ring Formation Methods

MethodConditionsYieldTimeSource
Microwave Cyclization150°C, solvent-free90–95%10 minutes
Thermal CyclizationReflux in toluene, 12 hours70–80%12 hours
Base-Catalyzed CondensationK₂CO₃, DMF, 80°C65–75%6 hours

Functionalization of the Chromen-2-one Core

The chromen-2-one moiety undergoes characteristic reactions:

  • Electrophilic Substitution : Methoxy groups at the 2- and 4-positions activate the phenyl ring toward electrophilic substitution (e.g., nitration, halogenation) .

  • Nucleophilic Attack : The carbonyl group at position 2 is susceptible to nucleophilic additions, such as Grignard reactions or reductions to form dihydrochromenones .

Reactivity of Methoxy Substituents

The dimethoxyphenyl group participates in:

  • Demethylation : Under acidic or oxidative conditions (e.g., HBr/AcOH), methoxy groups can hydrolyze to hydroxyl groups, altering solubility and bioactivity .

  • Cross-Coupling Reactions : Methoxy groups facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl substituents .

Table 2: Example Derivatives and Their Reactivity

Derivative StructureModification SiteKey ReactionBiological ActivitySource
3-[3-(2,4-dihydroxyphenyl)-1,2,4-oxadiazol-5-yl]Phenyl ringDemethylation with HBr/AcOHImproved antioxidant activity
3-[3-(2,4-dibromophenyl)-1,2,4-oxadiazol-5-yl]Phenyl ringBrominationEnhanced cytotoxicity
3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]Oxadiazole ringSuzuki couplingAntiviral activity

Stability and Degradation Pathways

  • Photodegradation : Chromen-2-one derivatives are prone to UV-induced degradation, forming quinone-like products .

  • Hydrolytic Stability : The oxadiazole ring resists hydrolysis under neutral conditions but degrades in strongly acidic or basic media .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies indicate that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .
    • A specific study highlighted that compounds with the oxadiazole moiety showed promising results against gastric cancer cell lines, suggesting that this compound could be a lead candidate for further development in cancer therapy .
  • Anti-inflammatory Effects
    • The anti-inflammatory activity of oxadiazole derivatives has been widely reported. Compounds similar to 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have shown effectiveness in reducing inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity
    • The incorporation of the oxadiazole ring has been linked to enhanced antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, indicating their potential use as antimicrobial agents .

Case Study 1: Anticancer Activity

In a recent study, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their anticancer activity against several human cancer cell lines. Among them, a derivative closely related to this compound exhibited an IC50_{50} value lower than that of established chemotherapeutics like staurosporine . This indicates strong potential for further development.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives. It was found that these compounds significantly reduced pro-inflammatory cytokines in macrophage cultures. The mechanism was attributed to the inhibition of NF-kB signaling pathways .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cells/OrganismsIC50_{50} Value (µM)Reference
Compound AAnticancerHEPG21.18
Compound BAnti-inflammatoryMacrophages0.75
Compound CAntimicrobialE. coli15

Mechanism of Action

The mechanism of action for 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially inhibiting enzymes by mimicking natural substrates. The chromen-2-one core could intercalate with DNA or interact with proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents/Ring Modifications Key Functional Groups
Target Compound Coumarin 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole C=O (coumarin), OCH3, oxadiazole
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one Coumarin 2-Aminooxazole C=O (coumarin), NH2, oxazole
2-(1,2,4-Oxadiazol-5-yl)-2,3-dihydro-4H-chromen-4-one Dihydrochromenone 5-(1,2,4-Oxadiazole) C=O (dihydrochromenone), oxadiazole
4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one Coumarin-Thiazolinone 4-Thiazolinone with benzylidenehydrazone C=O (coumarin), C=S, hydrazone
6-Amino-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one Pyrimidinone 3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazole + sulfanyl NH2, C=O (pyrimidinone), S-linkage, OCH3

Key Observations :

  • The target compound shares the coumarin-oxadiazole hybrid structure with analogs like , but differs in saturation (dihydrochromenone vs. coumarin).

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one 228–230 1722 (C=O), 1606 (N=CH), 3408 (OH) 8.07 (N=CH), 3.73 (OCH3)
Target Compound (Inferred) N/A ~1720 (C=O), 1250–1270 (C–O–C), 2935 (OCH3) Expected: ~7.5–8.2 (ArH), 3.8–4.0 (OCH3)
2-(1,2,4-Oxadiazol-5-yl)-dihydrochromenone N/A 1725 (C=O), 1600–1650 (C=N) N/A

Analysis :

  • The aminooxazole derivative shows a strong OH stretch (3408 cm⁻¹) absent in the target compound due to its methoxy groups.
  • OCH3 stretches (~2935 cm⁻¹) are common in both the target compound and , but the latter includes additional NH2 vibrations.
  • Dihydrochromenones exhibit similar C=O stretches but lack aromatic protons in the saturated ring.

Insights :

  • The dimethoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to , which has polar NH2/OH groups.
  • Thiazolinone derivatives demonstrate how sulfur incorporation can target bacterial enzymes.

Biological Activity

The compound 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H16N4O5C_{18}H_{16}N_{4}O_{5}, characterized by the presence of a chromone moiety linked to an oxadiazole ring. The structure can be represented as follows:

Structure 3 3 2 4 dimethoxyphenyl 1 2 4 oxadiazol 5 yl 2H chromen 2 one\text{Structure }\text{3 3 2 4 dimethoxyphenyl 1 2 4 oxadiazol 5 yl 2H chromen 2 one}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : The oxadiazole moiety has been implicated in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives with similar structures exhibit significant cytotoxic effects against multiple cancer cell lines.
  • Antimicrobial Properties : Compounds containing oxadiazole rings have demonstrated promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Biological Activity Overview

Activity Type Description References
AnticancerInduces apoptosis in cancer cells; inhibits proliferation in various cell lines
AntimicrobialEffective against gram-positive and gram-negative bacteria
Anti-inflammatoryPotential to reduce inflammation markers in vitro

Case Studies and Research Findings

  • Anticancer Studies : A study published in Scientific Reports highlighted the synthesis of new oxadiazole derivatives and their evaluation as potential EGFR-TK inhibitors. These compounds showed significant anti-proliferative effects against various cancer cell lines, suggesting that structural modifications can enhance their efficacy ( ).
  • Antimicrobial Activity : Research on similar oxadiazole derivatives has demonstrated considerable antibacterial activity compared to standard drugs like ciprofloxacin. For instance, a series of 1H-pyrazol derivatives exhibited strong activity against multiple bacterial strains ( ).
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that the position and nature of substituents on the oxadiazole ring significantly affect biological activity. For example, 2,5-disubstituted oxadiazoles were found to have enhanced anticancer properties ( ).

Q & A

Basic Question: What are the optimal synthetic routes for 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?

Methodological Answer:
A robust synthesis involves cyclocondensation of 4-oxochromane-2-carboxylic acid derivatives with amidoximes, activated by 1,1'-carbonyldiimidazole (CDI) in DMF. This method yields 65–85% of the target compound after simple purification (e.g., recrystallization or column chromatography) . Key steps include:

  • Activation : CDI promotes the formation of an acylimidazole intermediate from the carboxylic acid.
  • Cyclization : Amidoximes react with the activated intermediate to form the 1,2,4-oxadiazole ring.
  • Purification : Ethanol/water mixtures are effective for isolating the product.

Advanced Question: How can researchers design experiments to evaluate the compound's pharmacokinetic properties?

Methodological Answer:
Pharmacokinetic studies should integrate in vitro and in vivo models:

  • Solubility & Stability : Use HPLC to assess solubility in PBS (pH 7.4) and simulated gastric fluid. Monitor degradation via UV-Vis spectroscopy under varying temperatures (25–37°C) .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) and quantify metabolites using LC-MS/MS .
  • Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction in plasma .

Basic Question: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying the chromen-2-one scaffold (e.g., δ ~6.3 ppm for coumarin protons) and oxadiazole ring (C=O at ~165 ppm) .
  • Elemental Analysis : Confirm C, H, N, and O content within ±0.4% of theoretical values.
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]+^+) .

Advanced Question: How can researchers address low yields during synthesis?

Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Reagent Ratios : Optimize the molar ratio of amidoxime to carboxylic acid (1.2:1 recommended) to drive cyclization .
  • Temperature Control : Maintain reaction temperatures at 80–90°C to avoid decomposition of intermediates.
  • Activating Agents : Replace CDI with EDC/HOBt if side products (e.g., imidazole adducts) dominate .

Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). Use sonication for 10–15 minutes to enhance dissolution .
  • Stability : Stable at −20°C for >6 months in anhydrous DMSO. Avoid prolonged exposure to light or basic conditions (pH >9), which hydrolyze the oxadiazole ring .

Advanced Question: What strategies resolve contradictory bioactivity data in pharmacological studies?

Methodological Answer:
Contradictions may stem from assay variability or impurity interference. Solutions include:

  • Replicability : Validate results across ≥3 independent assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .
  • Purity Verification : Re-purify the compound via preparative HPLC (≥95% purity) and re-test .
  • Positive Controls : Compare activity against reference drugs (e.g., doxorubicin for anticancer assays) to calibrate potency .

Advanced Question: How to optimize the compound's selectivity for target enzymes (e.g., kinases) in mechanistic studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding modes against kinase ATP-binding pockets. Prioritize derivatives with ΔG < −8 kcal/mol .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM to identify off-target interactions .
  • SAR Analysis : Modify the 2,4-dimethoxyphenyl group to enhance hydrogen bonding with catalytic lysine residues .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., DMF) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .

Advanced Question: How can researchers validate the compound's mechanism of action in cellular models?

Methodological Answer:

  • Gene Knockdown : Use siRNA to silence putative targets (e.g., COX-2) and assess rescue of bioactivity .
  • Western Blotting : Measure downstream protein expression (e.g., Bcl-2 for apoptosis) after 24-hour treatment .
  • Fluorescence Imaging : Track cellular uptake using a BODIPY-labeled derivative and confocal microscopy .

Basic Question: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30 v/v) mobile phase at 1 mL/min. Retention time ~8.2 min .
  • TLC : Silica gel 60 F254_{254} plates; visualize under UV 254 nm (Rf_f = 0.45 in ethyl acetate/hexane 1:1) .

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